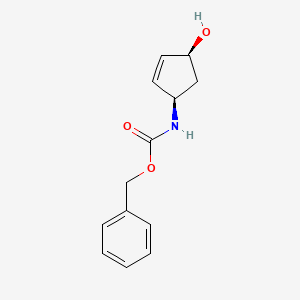

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVSXTSYXODYSG-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178552 | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221910-76-5 | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221910-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Formation via Chloroformate Reagents

The reaction of amines with chloroformates is a classical method for carbamate synthesis. For the target compound, this approach involves treating (1R,4S)-rel-4-hydroxycyclopent-2-en-1-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Procedure :

- Dissolve (1R,4S)-rel-4-hydroxycyclopent-2-en-1-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

- Add triethylamine (2.0 equiv) dropwise at 0°C.

- Introduce benzyl chloroformate (1.2 equiv) and stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography.

Key Considerations :

- The hydroxyl group on the cyclopentene ring may require protection (e.g., silylation) to prevent side reactions during carbamate formation.

- Stereochemical integrity is maintained by avoiding harsh acidic or basic conditions that could epimerize the chiral centers.

Three-Component Coupling with CO₂ and Benzyl Halides

A phosgene-free method utilizes a three-component reaction between the amine, CO₂, and benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI). This approach is advantageous for scalability and safety.

Procedure :

- Suspend (1R,4S)-rel-4-hydroxycyclopent-2-en-1-amine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and TBAI (0.1 equiv) in anhydrous DMF.

- Bubble CO₂ into the mixture for 10 minutes.

- Add benzyl bromide (1.5 equiv) and stir at 60°C for 12 hours.

- Filter, concentrate, and purify via recrystallization.

Reaction Mechanism :

- CO₂ inserts into the N–H bond of the amine, forming a carbamate anion.

- The carbamate anion undergoes alkylation with benzyl bromide, facilitated by TBAI.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | Cs₂CO₃ | 78 |

| Catalyst | TBAI | 82 |

| Temperature (°C) | 60 | 85 |

One-Pot Synthesis via Copper-Catalyzed Cyclization

Adapting methodologies for benzofuran synthesis, this one-pot approach combines carbamate formation with intramolecular cyclization.

Procedure :

- React (1R,4S)-rel-4-hydroxycyclopent-2-en-1-amine with benzyl carbamate (2.0 equiv) and NaH (2.0 equiv) in DMF at 90°C for 6 hours.

- Add CuI (0.1 equiv) and L-proline (0.2 equiv), and continue heating at 90°C for 6 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Key Advantages :

- Avoids isolation of intermediates, enhancing synthetic efficiency.

- Copper catalysis ensures regioselective cyclization while preserving stereochemistry.

Stereoselective Hydroxylation and Carbamate Installation

A patent-derived strategy involves sequential hydroxylation and carbamate protection:

- Hydroxylation : Treat 4-oxocyclopent-2-en-1-amine with a stereoselective reducing agent (e.g., L-Selectride®) to yield the (1R,4S)-diol intermediate.

- Carbamate Formation : Protect the amine with benzyl chloroformate under mild basic conditions.

Critical Data :

- L-Selectride® achieves >90% diastereomeric excess (de) for the (1R,4S) configuration.

- Yields for the carbamation step exceed 75% when using DMAP as a catalyst.

Comparative Analysis of Methods

| Method | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| Chloroformate Reagents | 70–80 | High | Moderate |

| Three-Component Coupling | 78–85 | Moderate | High |

| Copper-Catalyzed Cyclization | 65–75 | High | Low |

| Hydroxylation-Protection | 75–80 | Very High | Moderate |

Insights :

- The three-component coupling method is optimal for large-scale synthesis due to its phosgene-free conditions.

- Stereoselective hydroxylation followed by carbamate installation offers the highest enantiomeric purity.

Challenges and Mitigation Strategies

- Hydroxyl Group Reactivity :

- Epimerization Risks :

- Byproduct Formation :

- TBAI in three-component coupling suppresses overalkylation by stabilizing the carbamate anion.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS: 188345-71-3)

- Structure : Replaces the benzyl group with a tert-butyl carbamate and substitutes the hydroxy group with hydroxymethyl.

- The hydroxymethyl group may improve solubility due to increased polarity .

- Similarity Score : 0.65 (based on structural overlap) .

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate (CAS: 2306245-39-4)

- Structure : Features a ketone (oxo) group instead of the hydroxy group at position 3.

- Properties : The oxo group eliminates hydrogen-bonding capability, which may reduce solubility and alter binding affinity in biological systems. The S-configuration at the stereocenter further differentiates it from the target compound .

Cyclic System Modifications

Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 66207-08-7)

- Structure: Incorporates a bicyclic 7-oxa-3-azabicyclo[4.1.0]heptane core instead of a monocyclic cyclopentene.

- The nitrogen atom introduces basicity, which may influence pharmacokinetics .

Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl)carbamate (CAS: 244052-12-8)

- Structure : Contains a trioxabicyclo[2.2.2]octane moiety, a highly oxygenated and rigid scaffold.

- Properties: The amino group within the carbamate may enhance interactions with biological targets, while the trioxabicyclo system increases metabolic stability .

Pharmacologically Relevant Derivatives

Ticagrelor Intermediate (CAS: Unspecified in )

- Structure : Shares a cyclopentene ring but lacks the carbamate group, instead incorporating a dioxolane ring.

- Properties : Used in the synthesis of Ticagrelor, an antiplatelet drug. The absence of a carbamate group highlights the role of functionalization in tailoring therapeutic activity .

1β-Methyl Carbapenem Bicyclic Core ()

- Structure : Features a bicyclic carbapenem core with a β-methyl group.

- Properties : Demonstrates broad-spectrum antibiotic activity, emphasizing the importance of bicyclic systems and stereochemistry in drug design .

Biological Activity

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate, also referred to as benzyl N-(4-hydroxycyclopent-2-en-1-yl)carbamate, is a compound of increasing interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.27 g/mol. The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group, which contribute to its distinct chemical properties.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.27 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the cyclopentene ring and subsequent functionalization with the carbamate moiety. The synthetic versatility allows for the modification of the compound to enhance its biological activity.

Pharmacological Potential

Preliminary studies indicate that this compound exhibits various biological activities that may be beneficial in therapeutic contexts:

- Anticholinergic Activity : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating diseases like Alzheimer's disease. The structural features of this compound suggest potential efficacy as an AChE inhibitor .

- Binding Affinity Studies : Interaction studies reveal that this compound may bind effectively to specific biological targets, influencing pathways relevant to disease mechanisms. Understanding these interactions is vital for optimizing its therapeutic potential.

- Comparative Analysis : When compared to structurally similar compounds such as benzyl carbamate and 4-hydroxycoumarin, this compound may exhibit unique biological properties due to its cyclopentene structure.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of related compounds, providing insights that may apply to this compound:

Study on AChE Inhibition

A study focused on derivatives of 4-hydroxycoumarin indicated that modifications could lead to potent AChE inhibitors. The most effective derivatives showed IC50 values significantly lower than standard treatments . This suggests that similar approaches could be explored for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate?

- Methodology : The compound can be synthesized via carbamate formation using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, activation with -methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at low temperatures (-20°C) facilitates coupling to the cyclopentenyl scaffold. Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by flash column chromatography to isolate the product with ≥67% yield .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How stable is the benzyl carbamate (Cbz) protecting group under varying experimental conditions?

- Stability Profile :

- Acidic Conditions : Stable at pH 1 (RT) but cleaved under strong acidic conditions (e.g., HBr/AcOH).

- Basic Conditions : Resists hydrolysis at pH 9–12 (RT) but degrades in hot alkaline solutions (pH >12, 100°C).

- Reduction/Oxidation : Susceptible to hydrogenolysis (H₂/Pd-C) and oxidation (KMnO₄) .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

- Chiral Analysis :

- X-ray Crystallography : Resolve absolute configuration using Flack () or Rogers () parameters to avoid false chirality assignments in near-centrosymmetric structures .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this carbamate for cholinesterase inhibition?

- SAR Design : Modify substituents on the cyclopentenyl core (e.g., hydroxy group position) to enhance binding to acetylcholinesterase (AChE). Compare inhibitory IC₅₀ values against reference compounds like galanthamine .

- Experimental Validation : Perform receptor-dependent docking simulations (e.g., AutoDock Vina) paired with in vitro enzyme assays to validate selectivity (e.g., AChE vs. BChE) .

Q. What orthogonal protection strategies enable selective functionalization of the cyclopentenyl scaffold?

- Strategy : Pair the benzyl carbamate (Cbz) with a tert-butyl carbamate (Boc) group. For example, Boc-protected intermediates allow selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving the Cbz group intact .

- Case Study : Use tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate as a precursor for subsequent regioselective modifications (e.g., iodination at the 5-position) .

Q. How can contradictory activity data in cholinesterase inhibition assays be resolved?

- Root Causes : Variability may arise from impurities in stereoisomers or assay conditions (e.g., pH, temperature).

- Mitigation :

- Reproducibility : Repeat assays with rigorously purified samples (e.g., ≥95% HPLC purity).

- Computational Modeling : Use QSAR to predict outliers and refine synthetic targets .

Q. What strategies improve regioselectivity during cyclopentenyl ring functionalization?

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer electrophilic additions (e.g., epoxidation) to the 2-en position.

- Catalytic Control : Employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen) for enantioselective epoxide formation .

Q. How can synthesis scalability challenges be addressed without compromising yield?

- Optimization :

- Activation Time : Reduce IBCF activation time to minimize side reactions (e.g., over-activation of hydroxyl groups).

- Purification : Replace flash chromatography with crystallization (e.g., using tert-butyl methyl ether) for large-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.